Cas no 852145-26-7 (ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate)

Ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate is a synthetic organic compound featuring a hybrid heterocyclic structure combining indole and 1,2,4-triazole moieties. The presence of a sulfanylacetate group enhances its reactivity, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. Its structural complexity allows for potential applications in the development of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The 2-methoxyethyl substituent contributes to improved solubility and pharmacokinetic properties. This compound is of interest for researchers exploring novel therapeutic agents due to its unique scaffold, which may facilitate interactions with biological targets. Proper handling and storage under inert conditions are recommended to maintain stability.
ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate structure
852145-26-7 structure
Product name:ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate
CAS No:852145-26-7
MF:C17H20N4O3S
Molecular Weight:360.430702209473
CID:6242214
PubChem ID:4616949

ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate
    • CCG-29753
    • ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
    • SR-01000907550-1
    • ethyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate
    • AKOS024592352
    • F0653-0360
    • SR-01000907550
    • ethyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
    • 852145-26-7
    • インチ: 1S/C17H20N4O3S/c1-3-24-15(22)11-25-17-20-19-16(21(17)8-9-23-2)13-10-18-14-7-5-4-6-12(13)14/h4-7,10,18H,3,8-9,11H2,1-2H3
    • InChIKey: IZXYSBFTUZBDDS-UHFFFAOYSA-N
    • SMILES: S(CC(=O)OCC)C1=NN=C(C2=CNC3C=CC=CC2=3)N1CCOC

計算された属性

  • 精确分子量: 360.12561169g/mol
  • 同位素质量: 360.12561169g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 9
  • 複雑さ: 442
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 107Ų

ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0653-0360-5μmol
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0653-0360-10μmol
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0653-0360-2mg
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0653-0360-20mg
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0653-0360-40mg
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0653-0360-50mg
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0653-0360-10mg
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0653-0360-2μmol
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0653-0360-20μmol
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0653-0360-1mg
ethyl 2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
852145-26-7 90%+
1mg
$54.0 2023-05-17

ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate 関連文献

ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetateに関する追加情報

Ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate: A Comprehensive Overview

Ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate (CAS No. 852145-26-7) is a complex organic compound with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which incorporates an indole moiety, a triazole ring system, and an acetate group. The presence of these functional groups makes it a versatile molecule with the potential for various chemical transformations and interactions.

The indole group (indole moiety) in the molecule is known for its aromaticity and ability to participate in hydrogen bonding, which can enhance the compound's solubility and bioavailability. The triazole ring system (triazole ring system), on the other hand, is a heterocyclic structure that is widely used in medicinal chemistry due to its stability and ability to act as a scaffold for various bioactive molecules. The combination of these groups in ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate makes it a promising candidate for drug development.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of new therapeutic agents. For instance, researchers have explored its role as a potential inhibitor of certain enzymes involved in inflammatory processes. The sulfur atom in the sulfanyl group (sulfanyl group) plays a crucial role in these interactions by providing a site for covalent binding to target proteins.

In addition to its pharmaceutical applications, ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate has shown promise in agrochemical research. Its ability to inhibit plant pathogens has been investigated, making it a potential candidate for the development of new pesticides or fungicides. The methoxyethyl group (methoxyethyl group) within the molecule contributes to its lipophilicity, which can enhance its penetration into plant tissues.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the indole ring system and the subsequent incorporation of the triazole and acetate groups. Researchers have also explored alternative synthetic routes to improve the efficiency of the process and reduce costs.

From an environmental perspective, ethyl 2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetate has been studied for its biodegradability and environmental impact. Initial findings suggest that it has a moderate environmental footprint, with degradation products that are not harmful to aquatic life under normal conditions.

In conclusion, ethyl 2-{5-(1H-indol-3

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